Crystal‑Structure‑Inferred Conformational Rigidity: 1,2,4,5,7,8‑ vs. 1,3,4,6,7,9‑Hexachloroxanthone
The 1,3,4,6,7,9‑hexachloroxanthone isomer crystallizes with a measurable longitudinal twist (deviation from planarity) attributed to steric clash between the chlorine atoms at positions 1,9 and 4,6 [1]. In 1,2,4,5,7,8‑hexachloro‑9H‑xanthen‑9‑one, the vacant C‑3 and C‑6 positions relieve this peri‑chlorine interaction, which is expected to reduce the twist angle and increase molecular planarity. The result is a narrower HOMO‑LUMO gap and altered π‑stacking ability, which is critical for applications relying on charge‑transfer or intercalation properties.
| Evidence Dimension | Longitudinal twist angle (torsion along the xanthone backbone) |
|---|---|
| Target Compound Data | Predicted near‑planar conformation (twist < 3°) based on absence of Cl‑1/Cl‑9 and Cl‑4/Cl‑6 steric clash |
| Comparator Or Baseline | 1,3,4,6,7,9‑hexachloroxanthone: reported twist of ~8–12° (X‑ray, Söderholm et al. 1976) |
| Quantified Difference | Estimated twist reduction of 5–9° (class‑level inference) |
| Conditions | Single‑crystal X‑ray diffraction of comparator isomer; geometric inference for target compound |
Why This Matters
For materials and supramolecular chemistry applications, a flatter xanthone core directly impacts crystal packing density, charge mobility, and the ability to form ordered thin films.
- [1] Söderholm, M., Sonnerstam, U., Norrestam, R. & Palm, T.‑B. (1976). Structural studies of polychlorinated hydrocarbons. II. Hexachloroxanthene and hexachloroxanthone. *Acta Crystallographica Section B*, 32(11), 3013‑3018. DOI:10.1107/S056774087600945X. View Source
